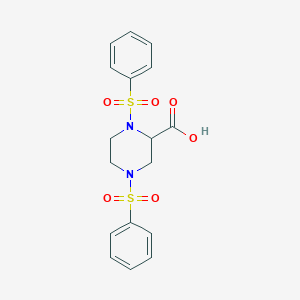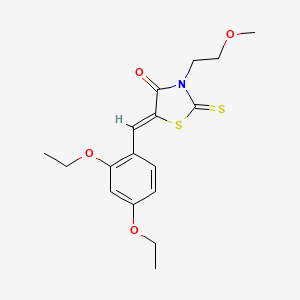
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid (BPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2 activity, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to reduce inflammation and pain in various inflammatory conditions such as rheumatoid arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has several advantages for lab experiments. It is a stable and crystalline compound that can be easily synthesized with high purity and yield. It is also soluble in water and organic solvents, making it suitable for various applications. However, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has some limitations, such as its low solubility in some solvents and its potential toxicity at high concentrations. Therefore, caution should be taken when handling 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid in lab experiments.
Orientations Futures
There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid. In medicinal chemistry, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used as a lead compound to develop new drugs for the treatment of various diseases. In materials science, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used to synthesize new MOFs with specific properties and applications. In catalysis, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be used as a ligand for the development of new catalysts with high activity and selectivity. Furthermore, the mechanism of action of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be further studied to understand its potential applications in various fields.
Conclusion
In conclusion, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. It can be easily synthesized using different methods, and its mechanism of action has been extensively studied. 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. However, caution should be taken when handling 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid in lab experiments due to its potential toxicity at high concentrations. There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid, including the development of new drugs, materials, and catalysts.
Méthodes De Synthèse
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be synthesized using different methods, including the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,4-dibromobenzene to yield 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid. Alternatively, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid can be synthesized using the reaction of piperazine with p-toluenesulfonyl isocyanate followed by reaction with 1,4-dibromobenzene. These methods have been successfully used to synthesize 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid with high purity and yield.
Applications De Recherche Scientifique
1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been used as a lead compound to develop new drugs for the treatment of various diseases such as rheumatoid arthritis and cancer.
In materials science, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used to synthesize MOFs with high surface area and stability.
In catalysis, 1,4-bis(phenylsulfonyl)-2-piperazinecarboxylic acid has been used as a ligand for metal complexes. The resulting complexes have been shown to have high catalytic activity in various reactions such as cross-coupling reactions and asymmetric hydrogenation.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c20-17(21)16-13-18(26(22,23)14-7-3-1-4-8-14)11-12-19(16)27(24,25)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWIMWJVUUOPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylsulfonyl)piperazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5207581.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207605.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)

![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)
![11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207641.png)